1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

Lipophilicity Membrane permeability Drug design

1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (CAS 1341323-72-5) is a C7H14N4 1,2,4-triazole derivative bearing a 3-ethyl, 1-methyl substitution pattern with a chiral ethanamine side chain directly attached at the 5-position. The 1,2,4-triazole scaffold is recognized as a privileged structure in medicinal chemistry, underpinning numerous antifungal, antibacterial, anticancer, and CNS-active agents.

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
Cat. No. B13532311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=N1)C(C)N)C
InChIInChI=1S/C7H14N4/c1-4-6-9-7(5(2)8)11(3)10-6/h5H,4,8H2,1-3H3
InChIKeyXWNGEINKBQCFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine: Physicochemical Profile and Structural Differentiation for Research Procurement


1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (CAS 1341323-72-5) is a C7H14N4 1,2,4-triazole derivative bearing a 3-ethyl, 1-methyl substitution pattern with a chiral ethanamine side chain directly attached at the 5-position . The 1,2,4-triazole scaffold is recognized as a privileged structure in medicinal chemistry, underpinning numerous antifungal, antibacterial, anticancer, and CNS-active agents [1]. Unlike many listed triazole-ethanamine building blocks, this compound presents a distinct regioisomeric and substitution profile that translates into quantifiable differences in lipophilicity, conformational flexibility, and hydrogen-bonding capacity relative to its closest analogs—factors that directly influence lead optimization and SAR campaigns .

Why 1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine Cannot Be Replaced by Generic Triazole Ethanamines


Substituting this compound with a generic 1,2,4-triazole ethanamine building block—even one sharing the same molecular formula—carries a high risk of altering key molecular properties that govern target binding, pharmacokinetics, and synthetic tractability. The specific regioisomeric attachment point (ethanamine directly at C5 versus via a methylene linker), the simultaneous presence of N1-methyl and C3-ethyl groups, and the resulting lipophilicity and conformational profile create a multi-parameter differentiation that cannot be recapitulated by analogs differing in any single feature [1]. As demonstrated below, quantifiable differences in LogP, rotatable bond count, and hydrogen-bonding capacity exist even between this compound and its closest constitutional isomer, underscoring the need for precise structure-based selection .

Quantitative Differentiation Evidence for 1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine Versus Closest Analogs


Lipophilicity Advantage Over the Constitutional Regioisomer (ΔLogP ≈ 0.52)

The target compound exhibits a computed LogP of 0.3972, whereas its constitutional isomer 2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine—which differs only in the attachment point of the ethanamine side chain (direct C5 vs. methylene-linked)—displays a LogP of -0.1213 from the same computational source . This ΔLogP of approximately +0.52 units translates to an approximately 3.3-fold higher lipophilicity for the target compound, a magnitude sufficient to alter passive membrane permeability, blood-brain barrier penetration potential, and non-specific protein binding in biological assays [1].

Lipophilicity Membrane permeability Drug design

Balanced Lipophilicity in the N1-Substituted Triazole Ethanamine Series

Within the series of 1,2,4-triazol-5-yl ethanamines with varying N1-alkyl substitution, the target compound (N1-methyl, C3-ethyl, LogP 0.3972) occupies an intermediate lipophilicity position between the less lipophilic N1-ethyl analog 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine (LogP -0.47) and the more lipophilic N1-propyl analog 1-(1-propyl-1H-1,2,4-triazol-5-yl)ethanamine (LogP 1.40810) . This intermediate LogP may offer a favorable balance between aqueous solubility (for assay compatibility) and membrane permeability, avoiding the excessive lipophilicity (LogP >1) that can lead to poor solubility and high metabolic clearance [1].

Structure-property relationship logP optimization Lead optimization

Reduced Conformational Flexibility Versus the Constitutional Regioisomer

The target compound contains 2 rotatable bonds, compared to 3 rotatable bonds for its constitutional isomer 2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine, as reported by the same computational source . The lower number of rotatable bonds indicates greater conformational rigidity, which can reduce the entropic penalty upon target binding and potentially enhance binding affinity and selectivity when the bioactive conformation is pre-organized [1]. This one-bond difference arises because the ethanamine side chain is directly attached to the triazole C5 in the target, whereas the isomer places a methylene spacer between the ring and the amine, introducing an additional freely rotating bond.

Conformational restriction Entropic binding penalty Rotatable bonds

Purity and Storage Specifications Supporting Reproducible Research Use

The target compound is commercially available at ≥97% purity (AKSci) to ≥98% purity (Chemscene, Leyan), with specified long-term storage under sealed, dry conditions at 2–8°C . In contrast, several N1-alkyl analogs such as 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine and 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanamine are commonly listed at 95% purity . The higher baseline purity and defined cold-storage requirement reduce the risk of amine oxidation or hydrolytic degradation, which is particularly relevant for chiral amine building blocks used in multi-step synthetic sequences where impurities propagate and amplify [1].

Purity specification Storage stability Reproducibility

Class-Level Pharmacological Potential of 1,2,4-Triazole Ethanamine Scaffolds

The 1,2,4-triazole scaffold is a validated privileged structure with demonstrated activity across antifungal (ergosterol biosynthesis inhibition), antibacterial, anticancer (kinase inhibition), and CNS (TAAR1 modulation) target classes [1][2]. Specifically, 1,2,4-triazole-ethanamine derivatives have been reported as agonists of Trace Amine-Associated Receptor 1 (TAAR1) with therapeutic potential in psychotic disorders [3], and as p38α MAP kinase inhibitors with IC50 values in the sub-micromolar range (e.g., 0.036 μM) [4]. While no target-specific biological data are yet published for the exact compound 1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine, its structural features—direct ethanamine attachment, C3-ethyl, N1-methyl—map onto SAR trends identified in these programs, where alkyl substitution at the triazole ring markedly influences target potency and selectivity [1].

Triazole pharmacophore Antifungal Kinase inhibition

Optimal Application Scenarios for 1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Campaigns Requiring Balanced Lipophilicity

With a LogP of 0.3972—intermediate between the overly polar N1-ethyl analog (LogP -0.47) and excessively lipophilic N1-propyl analog (LogP 1.41)—this compound offers a starting scaffold within the favorable CNS drug space (typically LogP 1–3.5) . Its 3-ethyl group contributes incremental lipophilicity without the steep LogP penalty of longer alkyl chains, while the direct ethanamine attachment (2 rotatable bonds) minimizes conformational entropy loss upon receptor binding . Researchers pursuing TAAR1 modulators, histamine H2-receptor ligands, or other CNS triazole programs should prioritize this compound over its regioisomer (LogP -0.12, 3 rotatable bonds), which may fail to achieve adequate brain exposure .

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping with Conformational Constraints

The low rotatable bond count (2) and moderate molecular weight (154.21 Da) make this compound suitable as a fragment or early lead scaffold where ligand efficiency is paramount . Each additional rotatable bond can cost ~0.5–1.5 kcal/mol in binding free energy; the regioisomer's extra bond (3 rotatable bonds) introduces conformational flexibility that may dilute binding affinity [1]. The directly attached chiral ethanamine also provides a vector for stereospecific interactions, which is absent in methylene-linked analogs where the amine is further from the triazole ring.

Antimicrobial or Kinase Inhibitor SAR Libraries Requiring High-Purity Amine Building Blocks

The compound's availability at ≥97–98% purity with specified cold-chain storage (2–8°C, sealed dry) reduces the risk of amine degradation that could compromise library quality . This is especially critical for amide coupling or reductive amination steps where the primary amine is the limiting reagent. The 1,2,4-triazole scaffold is a validated pharmacophore for fungal CYP51 inhibition and kinase ATP-site binding [2]; the 3-ethyl/1-methyl substitution may confer selectivity advantages over unsubstituted or mono-substituted analogs that warrant empirical evaluation.

Physicochemical Property-Driven Selection for Parallel Medicinal Chemistry Programs

When designing a matrix library varying both N1 and C3 substituents on the 1,2,4-triazole-5-ethanamine scaffold, this compound serves as the reference point for the 'N1-methyl, C3-ethyl' cell. Procurement decisions should be guided by the quantitative LogP and flexibility differentials documented herein rather than by anecdotal preference. The compound's TPSA (56.73 Ų) and H-bond donor/acceptor profile (1 donor, 4 acceptors) comply with Lipinski's rule of five, supporting its use in oral drug discovery programs without the liability flags associated with larger, more lipophilic triazole derivatives .

Quote Request

Request a Quote for 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.